molecular formula C18H16N6O2 B2845757 1-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892745-11-8

1-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2845757
CAS No.: 892745-11-8
M. Wt: 348.366
InChI Key: PJMYGSSKNNAABO-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, an o-tolyl group, and a 1,2,4-oxadiazole ring fused with a 1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the triazole ring:

    Coupling of the methoxyphenyl and o-tolyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific functional groups present on the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole and triazole rings can be reduced under specific conditions to form different ring-opened products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

1-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs, particularly due to its triazole and oxadiazole rings, which are known to exhibit various biological activities.

    Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyphenyl)-3-(o-tolyl)urea: This compound shares the methoxyphenyl and o-tolyl groups but lacks the oxadiazole and triazole rings.

    1-(3-methoxyphenyl)-3-(o-tolyl)propan-1-one: Similar in structure but with a different functional group arrangement.

Uniqueness

1-(3-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is unique due to the presence of both the oxadiazole and triazole rings, which confer distinct electronic and steric properties. These features enhance its potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-6-3-4-9-14(11)17-20-18(26-22-17)15-16(19)24(23-21-15)12-7-5-8-13(10-12)25-2/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMYGSSKNNAABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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